5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid
Übersicht
Beschreibung
5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Study on Synthesis, Spectroscopy, and Biological Activity:
- Title: Synthesis, spectroscopic, DFT, HSA binding and docking studies of new 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione.
- Authors: Arul Murugesan, Thishana Singh, R. Rajamanikandan, M. Vinu, M. Ilanchelian, Chia‐Her Lin, R. M. Gengan.
- Published: 2021 in the Journal of Molecular Structure.
- Abstract: This study focused on the synthesis and characterization of a complex compound related to the 5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid family. The compound was characterized using X-ray Crystallography, spectroscopy, and DFT calculations. It showed biological activity through molecular docking studies, indicating potential for further exploration in pharmacological research (Murugesan et al., 2021).
Pharmacology of Baclofen Homologues:
- Title: Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid.
- Authors: R. Karla, B. Ebert, C. Thorkildsen, C. Herdeis, T. N. Johansen, B. Nielsen, P. Krogsgaard‐Larsen.
- Published: 1999 in the Journal of Medicinal Chemistry.
- Abstract: This paper discussed the synthesis of compounds closely related to this compound, which are analogues of the GABAB receptor agonist baclofen. The synthesized compounds were tested for their affinity and activity at GABAB receptors, with insights into their pharmacological properties and potential applications (Karla et al., 1999).
Piperazinyl Glutamate Pyridines as P2Y12 Antagonists:
- Title: Piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation.
- Authors: J. J. Parlow, M. Burney, B. Case, T. Girard, K. Hall, P. Harris, R. Hiebsch, R. Huff, R. Lachance, D. A. Mischke, S. Rapp, Rhonda S Woerndle, M. D. Ennis.
- Published: 2010 in the Journal of Medicinal Chemistry.
- Abstract: The study describes the discovery and development of a piperazinyl glutamate pyridine, a compound related to this compound, as a potent P2Y12 antagonist. This compound showed excellent inhibition of platelet aggregation and had good oral bioavailability, indicating its potential use in clinical settings for cardiovascular diseases (Parlow et al., 2010).
Eigenschaften
IUPAC Name |
5-[4-(4-chlorophenyl)piperazin-1-yl]pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-13-4-6-14(7-5-13)18-11-9-17(10-12-18)8-2-1-3-15(19)20/h4-7H,1-3,8-12H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCHGZUMDNYHOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.